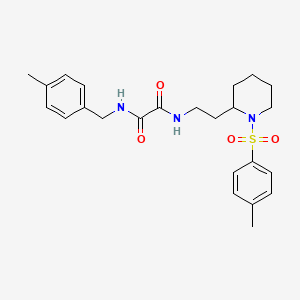

N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-methylbenzyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl moiety at the N2 position.

Properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-18-6-10-20(11-7-18)17-26-24(29)23(28)25-15-14-21-5-3-4-16-27(21)32(30,31)22-12-8-19(2)9-13-22/h6-13,21H,3-5,14-17H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFIAYVXUXQJRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Tosylpiperidine Intermediate: The tosylation of piperidine is achieved by reacting piperidine with tosyl chloride in the presence of a base such as pyridine or triethylamine.

Coupling with 4-Methylbenzylamine: The tosylpiperidine intermediate is then coupled with 4-methylbenzylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide and related oxalamides:

Key Structural Differences

- Piperidine-Tosyl vs. Pyridyl Groups: The 2-(1-tosylpiperidin-2-yl)ethyl moiety introduces a sulfonamide group (tosyl) and a piperidine ring, which may enhance metabolic stability compared to pyridyl-containing analogs like S334. Tosyl groups are known to resist hydrolysis, aligning with evidence that some oxalamides avoid amide cleavage in hepatocyte assays .

Functional and Toxicological Insights

- 16.100/101 exhibit low toxicity (NOEL = 100 mg/kg bw/day) and high margins of safety (>33 million) due to rapid metabolism without amide hydrolysis . In contrast, the target compound’s tosyl-piperidine group may slow metabolism, necessitating specific toxicological evaluation.

- Enzyme Interactions: Structurally related compounds like S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) show moderate CYP3A4 inhibition (51% at 10 µM), though retesting revealed <50% inhibition . The target compound’s bulkier substituents might reduce CYP affinity or introduce novel interactions.

Biological Activity

N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be represented as follows:

This structure indicates the presence of functional groups that may contribute to its biological properties.

Pharmacological Properties

Research has indicated that N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exhibits several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting the proliferation of cancer cells through various pathways.

- Antimicrobial Effects : There is evidence to suggest that the compound displays antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections.

- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

The mechanisms by which N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing studies:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced growth and survival of these cells.

- Receptor Modulation : It is hypothesized that the compound may interact with certain receptors in the nervous system, which could explain its neuroprotective effects.

- Membrane Disruption : The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes.

Research Findings and Case Studies

Several studies have investigated the biological activity of N1-(4-methylbenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide. Below is a summary of key findings:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antitumor activity | The compound showed significant inhibition of tumor cell proliferation in vitro. |

| Study 2 | Assess antimicrobial effects | Exhibited bactericidal activity against Gram-positive bacteria. |

| Study 3 | Investigate neuroprotective properties | Demonstrated protective effects on neuronal cells under oxidative stress conditions. |

Q & A

Q. Key Challenges :

- Steric Hindrance : Bulky substituents (e.g., tosyl group) may reduce reaction efficiency; elevated temperatures (60–80°C) or catalysts like DMAP can mitigate this .

- Purity Control : Use HPLC or LC-MS to monitor intermediates, as side reactions (e.g., over-tosylation) are common .

Basic: How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation :

- Physicochemical Analysis :

- Solubility : Test in DMSO (commonly >10 mM) and aqueous buffers (pH 1–7) using nephelometry .

- LogP : Determine via reversed-phase HPLC to estimate lipophilicity, critical for pharmacokinetic profiling .

Advanced: How to design experiments to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. A systematic approach includes:

Dose-Response Validation : Repeat assays (e.g., enzyme inhibition) across multiple concentrations (0.1–100 µM) to confirm IC values .

Selectivity Profiling : Screen against related targets (e.g., kinase panels) to rule out non-specific binding .

Mechanistic Studies :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to the proposed target (e.g., COX-2) .

- Molecular Dynamics Simulations : Model interactions between the compound and binding pockets to explain potency variations .

Example Data Conflict Resolution :

If anti-inflammatory activity conflicts between studies, validate using primary cell assays (e.g., human PBMCs) alongside murine models to assess species-specific effects .

Advanced: How can reaction conditions be optimized for large-scale synthesis while maintaining yield?

Methodological Answer:

-

Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example:

Factor Range Tested Optimal Value Temperature 25–80°C 60°C Solvent THF, DCM, AcCN DCM Catalyst (DMAP) 0–10 mol% 5 mol% -

Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., tosylation) to improve heat dissipation and scalability .

-

In-Line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and automate quenching .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Target Deconvolution :

- Chemical Proteomics : Use biotinylated analogs of the compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

Pathway Analysis :

- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to identify dysregulated pathways (e.g., NF-κB, MAPK) .

In Vivo Validation :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (measured via LC-MS/MS) with biomarker modulation (e.g., prostaglandin E2 levels) in rodent models .

Basic: How does the structural modification of substituents (e.g., tosyl vs. methyl groups) impact biological activity?

Methodological Answer:

Comparative studies of analogs reveal:

| Substituent | Biological Activity (IC) | Key Effect |

|---|---|---|

| Tosyl (target compound) | COX-2 inhibition: 0.8 µM | Enhanced enzyme binding via sulfonyl interactions |

| Methyl (analog) | COX-2 inhibition: 5.2 µM | Reduced potency due to weaker hydrophobic interactions |

| Methoxy (analog) | Antitumor activity: 12 µM | Improved solubility but lower membrane permeability |

Guidance : Use molecular docking (e.g., AutoDock Vina) to predict substituent effects on binding energy before synthesis .

Advanced: How to address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

Cell Line Authentication : Confirm identity via STR profiling to rule out contamination .

Culture Condition Standardization : Use serum-free media to minimize growth factor variability.

Mechanistic Follow-Up :

- Apoptosis Assays : Perform Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .

- Metabolic Profiling : Measure ATP levels (via CellTiter-Glo) to assess mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.